5-methylindolo[3,2-b]quinoline;hydrate
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Overview
Description
5-Methylindolo[3,2-b]quinoline;hydrate is a compound that belongs to the class of indoloquinolines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The structure of 5-Methylindolo[3,2-b]quinoline consists of an indole ring fused to a quinoline ring, with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylindolo[3,2-b]quinoline typically involves the cyclization of indole derivatives with quinoline precursors. One common method starts with indole-3-carboxylates and N-methylanilines, which are then subjected to cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of 5-Methylindolo[3,2-b]quinoline may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methylindolo[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinoline derivatives, and various substituted indoloquinolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antiproliferative activity against various cancer cell lines, including breast, colon, and ovarian cancers
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methylindolo[3,2-b]quinoline involves its interaction with DNA, leading to the inhibition of transcription and DNA replication. This interaction can interfere with gene expression and protein synthesis, ultimately causing cell death . The compound may also target specific proteins and enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Cryptolepine: Another indoloquinoline with similar biological activities.
Neocryptolepine: A minor alkaloid with a structure closely related to 5-Methylindolo[3,2-b]quinoline.
Uniqueness
5-Methylindolo[3,2-b]quinoline is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position, which can influence its biological activity and chemical reactivity . Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other applications .
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-methylindolo[3,2-b]quinoline;hydrate |
InChI |
InChI=1S/C16H12N2.H2O/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H2 |
InChI Key |
AOTFRBDOIUZYCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.O |
Origin of Product |
United States |
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